3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE
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Overview
Description
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core linked to an isoxazole ring. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals . This compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often involve temperatures around 80°C and the use of solvents like ethanol or water for recrystallization .
Industrial Production Methods
The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-METHYLPHENYL)BENZAMIDE has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: :
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-4-5-10-19(13)21-20(23)16-8-6-9-17(11-16)24-12-18-14(2)22-25-15(18)3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWFRGAAUFCXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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